molecular formula C5H10O3 B2822397 2-(Oxiran-2-ylmethoxy)ethan-1-ol CAS No. 16801-25-5

2-(Oxiran-2-ylmethoxy)ethan-1-ol

Cat. No.: B2822397
CAS No.: 16801-25-5
M. Wt: 118.132
InChI Key: CUGZWHZWSVUSBE-UHFFFAOYSA-N
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Description

It is a colorless liquid with the molecular formula C5H10O3 and a molecular weight of 118.13 g/mol . This compound is known for its reactivity due to the presence of both an epoxide and a hydroxyl group, making it a valuable building block in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Oxiran-2-ylmethoxy)ethan-1-ol can be synthesized through several methods. One common method involves the reaction of epichlorohydrin with ethylene glycol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes intramolecular cyclization to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Oxiran-2-ylmethoxy)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Oxiran-2-ylmethoxy)ethan-1-ol involves its reactivity towards nucleophiles due to the presence of the epoxide ring. The epoxide ring can undergo ring-opening reactions with various nucleophiles, leading to the formation of different products. This reactivity is exploited in the synthesis of various compounds and materials .

Comparison with Similar Compounds

Similar Compounds

    Glycidyl methacrylate: Similar in structure but contains a methacrylate group.

    Allyl glycidyl ether: Contains an allyl group instead of a hydroxyl group.

    Glycidol: The simplest form of epoxide alcohols.

Uniqueness

2-(Oxiran-2-ylmethoxy)ethan-1-ol is unique due to its dual functionality, possessing both an epoxide and a hydroxyl group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-(oxiran-2-ylmethoxy)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c6-1-2-7-3-5-4-8-5/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGZWHZWSVUSBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27252-81-9
Details Compound: Polyethylene glycol monoglycidyl ether
Record name Polyethylene glycol monoglycidyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27252-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID201284756
Record name Polyethylene glycol monoglycidyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201284756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27252-81-9
Record name Polyethylene glycol monoglycidyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201284756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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